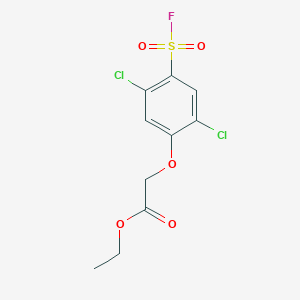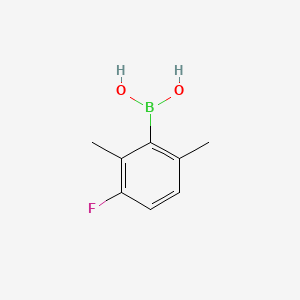
2-(2,3-Difluoro-6-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Difluoro-6-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic synthesis. This compound is known for its stability and versatility, making it a valuable building block in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluoro-6-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,3-difluoro-6-(methylthio)phenylboronic acid with pinacol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or toluene
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Difluoro-6-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids or alcohols.
Reduction: Reduction reactions can convert the boron moiety to boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Halogenated reagents like bromine (Br2) or iodine (I2)
Major Products
Oxidation: Boronic acids or alcohols
Reduction: Boranes
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
2-(2,3-Difluoro-6-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of boron-containing drugs, which have applications in cancer therapy and other medical treatments.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-(2,3-Difluoro-6-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of boron-oxygen complexes. These complexes can undergo various reactions, including nucleophilic substitution, elimination, and addition reactions. The boron moiety acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Difluoro-6-methoxyphenylboronic acid
- 2,3-Difluoro-6-(methylthio)phenyl)methanol
- 2,3-Difluoro-6-(methylthio)phenol
Uniqueness
2-(2,3-Difluoro-6-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its stability and ease of handling. Unlike some boronic acids, it is less prone to oxidation and hydrolysis, making it a more reliable reagent in various chemical reactions. Its unique structure also allows for selective functionalization, providing an advantage in complex synthetic pathways.
Propriétés
Formule moléculaire |
C13H17BF2O2S |
|---|---|
Poids moléculaire |
286.1 g/mol |
Nom IUPAC |
2-(2,3-difluoro-6-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BF2O2S/c1-12(2)13(3,4)18-14(17-12)10-9(19-5)7-6-8(15)11(10)16/h6-7H,1-5H3 |
Clé InChI |
WNLNTHGAKPKZQY-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


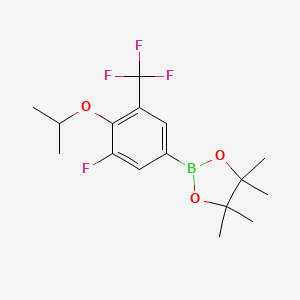
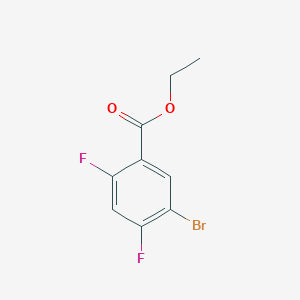

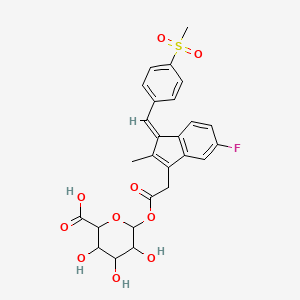

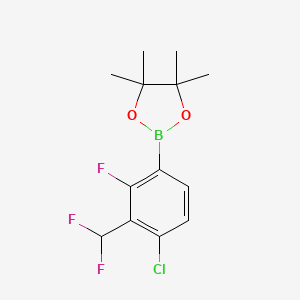
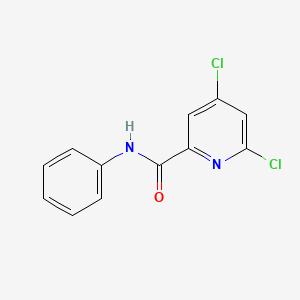
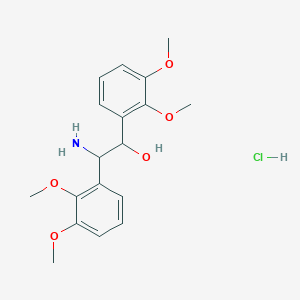
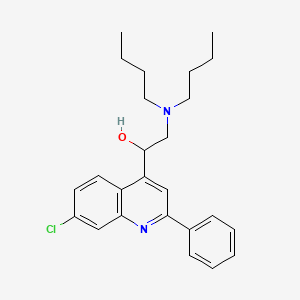
![N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide](/img/structure/B14020606.png)

